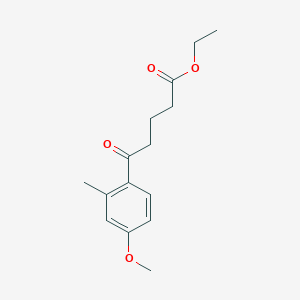

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a valerate backbone, which is further substituted with a 4-methoxy-2-methylphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate can be achieved through a multi-step process. One common method involves the esterification of 5-(4-methoxy-2-methylphenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced crystallization techniques can also be employed to purify the final product, ensuring high purity and consistency .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 5-(4-methoxy-2-methylphenyl)-5-oxovaleric acid.

Reduction: Formation of 5-(4-methoxy-2-methylphenyl)-5-hydroxyvalerate.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate has been investigated for its potential pharmaceutical applications, particularly in the development of anti-diabetic agents. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further exploration in drug development.

Case Study: Anti-Diabetic Activity

A study demonstrated that derivatives of compounds similar to this compound exhibit significant anti-diabetic properties. These compounds were shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The structural modifications, including the methoxy and methyl groups, were crucial for their biological activity .

Organic Synthesis

The compound serves as an intermediate in various organic synthesis processes, especially in the creation of more complex molecules through reactions such as Michael additions and other nucleophilic additions.

Application in Multicomponent Reactions

Research has highlighted the use of this compound in enantioselective organocatalytic reactions. These reactions are essential for synthesizing chiral compounds that are valuable in pharmaceuticals. The compound's ability to participate in Michael additions with electron-poor olefins has been documented, leading to high yields and selectivity .

The biological activity of this compound has been explored, particularly its potential antioxidant properties. Such properties are critical in developing therapeutic agents for various diseases linked to oxidative stress.

Antioxidant Studies

Recent studies have indicated that compounds containing similar structural motifs exhibit antioxidant activity, which is beneficial for preventing cellular damage caused by free radicals. This activity is attributed to the presence of the methoxy group on the phenyl ring, enhancing electron donation capabilities .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active valeric acid derivative, which can then interact with various biological pathways. The methoxy and methyl groups on the phenyl ring may also contribute to the compound’s overall activity by influencing its binding affinity to target proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: A structurally similar compound with a pyrrole ring.

Ethyl 4-methoxyphenylacetate: Another ester with a methoxyphenyl group but a different backbone.

Uniqueness

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate is unique due to its specific substitution pattern on the phenyl ring and the valerate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Activité Biologique

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an ester functional group, a ketone, and a substituted aromatic ring. Its molecular formula is C14H18O4, with a molecular weight of 250.29 g/mol. The presence of the methoxy and methyl groups on the aromatic ring significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The ester group can undergo hydrolysis to release active components that may modulate enzymatic activity or receptor interactions. The hydrophobic nature of the aromatic moiety allows for effective binding to lipid membranes and proteins, potentially influencing signaling pathways associated with cell proliferation and apoptosis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and Ehrlich Ascites Carcinoma (EAC) cells. In one study, derivatives demonstrated IC50 values as low as 1.2 µM against MCF-7 cells, indicating strong antiproliferative activity .

Antioxidant Properties

Research has also indicated that this compound may exhibit antioxidant properties. Compounds in this class have been shown to enhance total antioxidant capacity in vitro, suggesting potential protective effects against oxidative stress-related diseases .

Antibacterial Activity

Some derivatives related to this compound have demonstrated antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at low micromolar ranges . This suggests that this compound could be explored for its potential use in treating bacterial infections.

Case Studies and Research Findings

Propriétés

IUPAC Name |

ethyl 5-(4-methoxy-2-methylphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-4-19-15(17)7-5-6-14(16)13-9-8-12(18-3)10-11(13)2/h8-10H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPROWHMJZKVXFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.